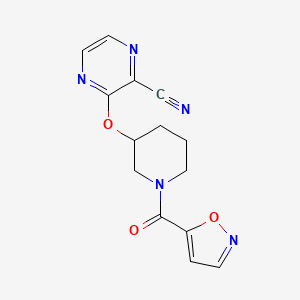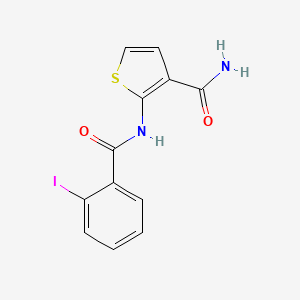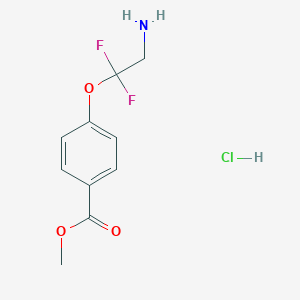
Methyl 4-(2-amino-1,1-difluoroethoxy)benzoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-(2-amino-1,1-difluoroethoxy)benzoate;hydrochloride” is a chemical compound with the CAS Number: 2470437-63-7 . It has a molecular weight of 267.66 and its IUPAC name is methyl 4- (2-amino-1,1-difluoroethoxy)benzoate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11F2NO3.ClH/c1-15-9(14)7-2-4-8(5-3-7)16-10(11,12)6-13;/h2-5H,6,13H2,1H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.科学的研究の応用
Nanocavity Confinement and Drug Photochemistry
Research into the effects of nanocavity confinement on anesthetic analogues, such as methyl 2-amino-4,5-dimethoxy benzoate, has shown that encapsulation in cyclodextrins can significantly alter the photophysical behavior of these compounds. This encapsulation leads to increased emission intensity and fluorescence lifetime, indicating a hydrophobic effect of the nanocages. These findings are relevant to the hydrophobic and hydrophilic interactions that govern the photochemistry and photophysics of caged drugs, suggesting potential applications in drug delivery and stability enhancement (Tormo, Organero, & Douhal, 2005).
Defence Chemicals in Plants
Hydroxamic acids, including derivatives similar to the compound , play a critical role in the defense mechanisms of cereals against pests and diseases. They contribute to the detoxification of herbicides and exhibit allelopathic effects, suggesting that understanding these compounds can lead to enhanced agricultural practices and pest management strategies (Niemeyer, 1988).
Synthesis of Amino Isoflavones
The synthesis of 2-amino isoflavones, which share structural similarities with Methyl 4-(2-amino-1,1-difluoroethoxy)benzoate; hydrochloride, has been explored for potential biological activities. These compounds have been tested for their effects on hypoxia in mice, indicating potential medical applications, including the treatment of hypoxia-related conditions (Li Yf & Ji Qe, 1987).
Novel Fluorescence Probes
The development of novel fluorescence probes for detecting reactive oxygen species highlights the importance of specific molecular modifications in enhancing the selectivity and sensitivity of biochemical assays. Such research underlines the broader relevance of chemical modifications in the development of diagnostic and research tools (Setsukinai et al., 2003).
Photopolymerization and Material Science
Research into nitroxide-mediated photopolymerization using compounds with chromophore groups linked to aminoxyl functions, similar to the structure of interest, shows potential applications in materials science, specifically in the development of new polymers and coatings. These studies contribute to the understanding of polymerization processes under UV irradiation, which is crucial for developing advanced materials (Guillaneuf et al., 2010).
Safety and Hazards
This compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These provide guidance on how to handle and store the compound safely, and what to do in case of exposure .
特性
IUPAC Name |
methyl 4-(2-amino-1,1-difluoroethoxy)benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3.ClH/c1-15-9(14)7-2-4-8(5-3-7)16-10(11,12)6-13;/h2-5H,6,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLZHVRFGWMCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(CN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2713619.png)
![2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2713620.png)
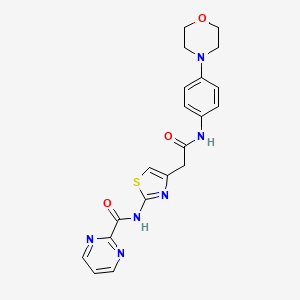

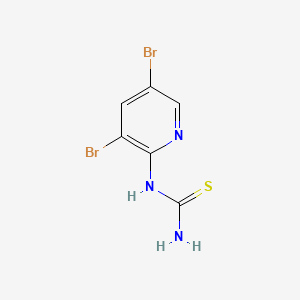
![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2713624.png)
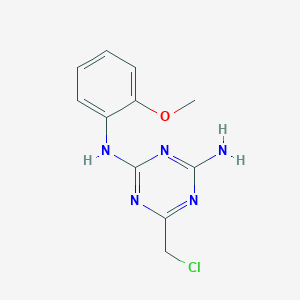
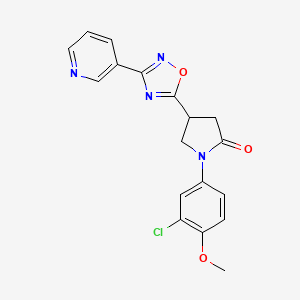
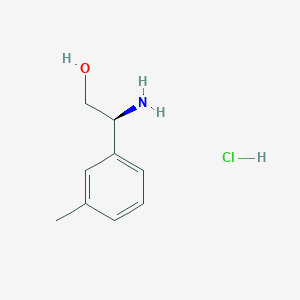
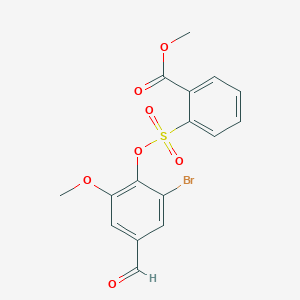
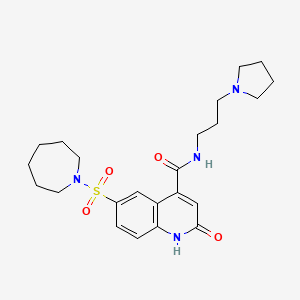
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2713638.png)
